An In-Depth Technical Guide to the Synthesis of 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine
An In-Depth Technical Guide to the Synthesis of 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine is a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its fused bicyclic core, combining both isoxazole and pyrimidine rings, presents a versatile scaffold for the development of novel therapeutic agents. The presence of a reactive chlorine atom at the 4-position of the pyrimidine ring allows for further functionalization through nucleophilic substitution reactions, making it a valuable building block for creating diverse chemical libraries. This guide provides a comprehensive overview of a plausible and scientifically sound synthetic pathway for this compound, detailing the necessary precursors, reaction mechanisms, and experimental protocols.
Overall Synthesis Pathway
The synthesis of 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine can be logically approached in three main stages, starting from readily available commercial reagents. This strategy involves the initial construction of a substituted isoxazole ring, followed by the annulation of the pyrimidine ring, and concluding with a targeted chlorination.
Figure 1: Overall synthetic workflow for 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine.
Part 1: Synthesis of the Key Precursor: 5-Amino-3-methylisoxazole-4-carboxamide
The initial phase of the synthesis focuses on constructing the core isoxazole scaffold, beginning with the condensation of triethyl orthoacetate and ethyl cyanoacetate.[1]
Step 1.1: Synthesis of Ethyl 2-cyano-3-ethoxybut-2-enoate
This step involves a Knoevenagel-type condensation to form the enol ether intermediate.
Experimental Protocol:
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In a round-bottom flask equipped with a distillation apparatus, combine equimolar amounts of triethyl orthoacetate and ethyl cyanoacetate.
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Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
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Heat the mixture to 110°C. Ethanol will begin to distill off as the reaction proceeds.
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Continue heating until the theoretical amount of ethanol has been collected.
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Cool the reaction mixture. The product, ethyl 2-cyano-3-ethoxybut-2-enoate, will precipitate.
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Filter the precipitate and wash with a cold 10% hydrochloric acid solution to remove any remaining DMAP.
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Dry the product under vacuum.
Step 1.2: Synthesis of Ethyl 5-amino-3-methylisoxazole-4-carboxylate
The enol ether is then cyclized with hydroxylamine to form the isoxazole ring.[1]
Experimental Protocol:
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Prepare a solution of sodium ethoxide in ethanol. To this, add hydroxylamine hydrochloride (NH₂OH·HCl) and stir to form a solution/suspension of free hydroxylamine.
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Dissolve the ethyl 2-cyano-3-ethoxybut-2-enoate from the previous step in ethanol.
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Add the ethanolic solution of the enol ether to the hydroxylamine mixture.
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Stir the reaction mixture at room temperature for 24 hours.
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Remove the ethanol under reduced pressure.
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The resulting precipitate is filtered, washed thoroughly with water, and dried to yield ethyl 5-amino-3-methylisoxazole-4-carboxylate.
Step 1.3: Synthesis of 5-Amino-3-methylisoxazole-4-carboxamide
The final step in preparing the key precursor is the amidation of the ester. This can be achieved through several standard methods. A two-step hydrolysis-amidation sequence is described here for clarity.
Experimental Protocol:
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Hydrolysis: Dissolve the ethyl 5-amino-3-methylisoxazole-4-carboxylate in a 10% aqueous solution of sodium hydroxide and heat to 70°C until the ester is fully hydrolyzed (monitor by TLC).[1] Cool the mixture and acidify with hydrochloric acid to a pH of 4 to precipitate the 5-amino-3-methyl-isoxazole-4-carboxylic acid.[1] Filter, wash with water, and dry the carboxylic acid.
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Amidation: Suspend the dried carboxylic acid in an inert solvent such as dichloromethane. Add thionyl chloride dropwise at 0°C to form the acid chloride. After the reaction is complete, carefully quench the excess thionyl chloride and add concentrated ammonium hydroxide to form the amide. Alternatively, standard peptide coupling reagents (e.g., HATU, HOBt) can be used to facilitate the direct amidation of the carboxylic acid with ammonia.
Part 2: Construction of the Isoxazolo[5,4-d]pyrimidin-4(5H)-one Core
With the key precursor in hand, the next stage is the annulation of the pyrimidine ring. This is achieved through a cyclocondensation reaction.
Figure 2: Proposed mechanism for the cyclization step.
Experimental Protocol:
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Place 5-amino-3-methylisoxazole-4-carboxamide in a round-bottom flask.
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Add an excess of acetic anhydride, which will act as both the reactant and the solvent.
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Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.
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After completion, cool the reaction mixture and carefully pour it into ice-water to quench the excess acetic anhydride.
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The product, 3,6-dimethylisoxazolo[5,4-d]pyrimidin-4(5H)-one, will precipitate.
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Filter the solid, wash with water until the filtrate is neutral, and dry thoroughly.
Part 3: Chlorination to 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine
The final step is the conversion of the 4-oxo group to the desired 4-chloro functionality using a standard chlorinating agent.
Experimental Protocol:
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In a flask equipped with a reflux condenser and a gas trap, suspend 3,6-dimethylisoxazolo[5,4-d]pyrimidin-4(5H)-one in an excess of phosphorus oxychloride (POCl₃).
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Optionally, a catalytic amount of a tertiary amine such as N,N-dimethylaniline can be added.
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Heat the mixture to reflux for several hours. The reaction should be monitored by TLC until the starting material is consumed.
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After completion, cool the reaction mixture to room temperature.
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Slowly and carefully, pour the reaction mixture onto crushed ice with vigorous stirring to decompose the excess POCl₃. This step is highly exothermic and should be performed in a well-ventilated fume hood.
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The product, 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine, will precipitate as a solid.
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Filter the solid, wash with cold water, and then with a dilute sodium bicarbonate solution to neutralize any remaining acid.
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Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetonitrile) to obtain the pure compound.
Characterization Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form |
| Ethyl 5-amino-3-methylisoxazole-4-carboxylate | C₇H₁₀N₂O₃ | 170.17 | Solid |
| 5-Amino-3-methylisoxazole-4-carboxamide | C₅H₇N₃O₂ | 141.13 | Solid |
| 3,6-Dimethylisoxazolo[5,4-d]pyrimidin-4(5H)-one | C₇H₇N₃O₂ | 165.15 | Solid |
| 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine | C₇H₆ClN₃O | 183.60 | Solid |
Predicted ¹H NMR Data for 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine (in CDCl₃):
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δ ~2.6 ppm (s, 3H, -CH₃ at C6)
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δ ~2.8 ppm (s, 3H, -CH₃ at C3)
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Aromatic proton signals will be absent.
References
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Głowacka, I. E., Ciekawy, J., & Olejniczak, A. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5635. [Link]
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Aliabieva, S. B., Bykovaa, R. V., Kravchenkoa, D. V., & Ivachtchenko, A. V. (2007). A Convenient Synthesis of Novel Substituted Isoxazolo[5,4-d]Pyrimidines. Letters in Organic Chemistry, 4(4), 273-280. [Link]
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He, J., Zhou, Z., Wang, B., Zheng, P., & Xu, S. (2020). Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Clausius Scientific Press, 5(1), 1-4. [Link]
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Bunce, R. A. (2013). Orthoesters in heterocycle synthesis. Arkivoc, 2013(1), 1-35. [Link]
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Ivachtchenko, A. V., et al. (2018). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Molbank, 2018(4), M1016. [Link]
